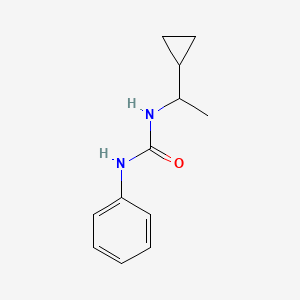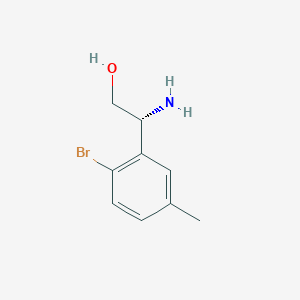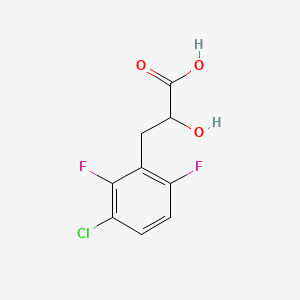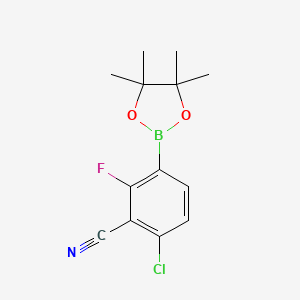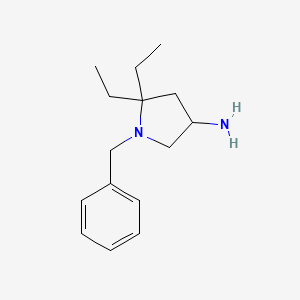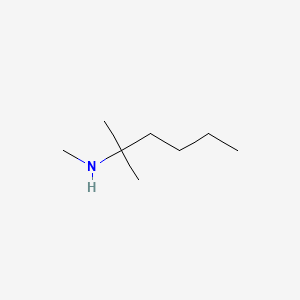![molecular formula C10H16O4 B13583040 Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate](/img/structure/B13583040.png)
Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate is an organic compound with the molecular formula C10H16O4. It is a liquid at room temperature and is known for its unique structure, which includes an oxetane ring and an allyl group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate typically involves the reaction of ethyl bromoacetate with 3-(prop-2-en-1-yl)oxetan-3-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted oxetane derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The oxetane ring can undergo ring-opening reactions, which are catalyzed by acids or bases. These reactions are crucial in its biological and chemical applications .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}propanoate
- Methyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate
- Propyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate
Uniqueness
This compound is unique due to its specific combination of an oxetane ring and an allyl group. This structure imparts distinct reactivity and properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H16O4 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
ethyl 2-(3-prop-2-enyloxetan-3-yl)oxyacetate |
InChI |
InChI=1S/C10H16O4/c1-3-5-10(7-12-8-10)14-6-9(11)13-4-2/h3H,1,4-8H2,2H3 |
Clave InChI |
CDAOODNWDZJAHM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1(COC1)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B13582961.png)
![1-[1-(4-Bromophenyl)cyclopropyl]piperazine](/img/structure/B13582965.png)
![methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride](/img/structure/B13582982.png)
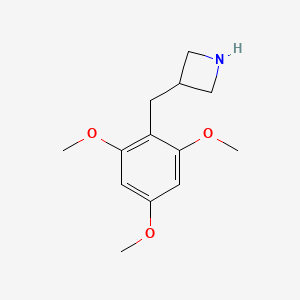
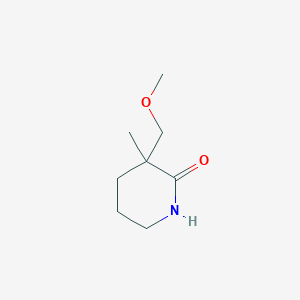
![6-(Methoxymethyl)benzo[d]isoxazol-3-amine](/img/structure/B13582987.png)
![2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13582990.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B13582997.png)
